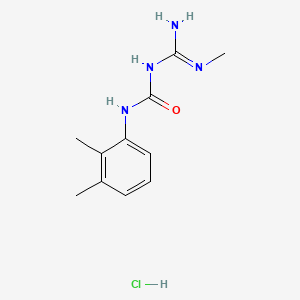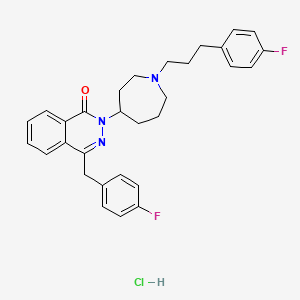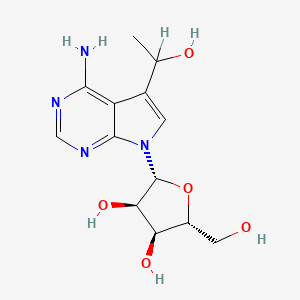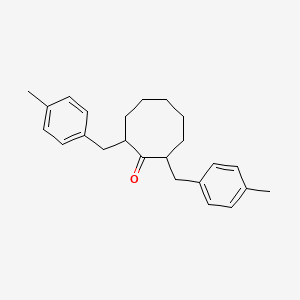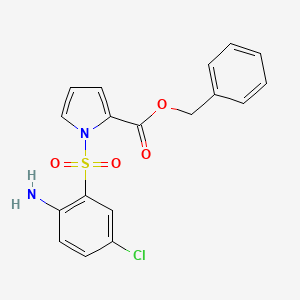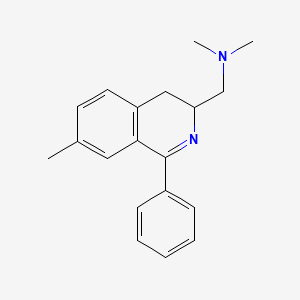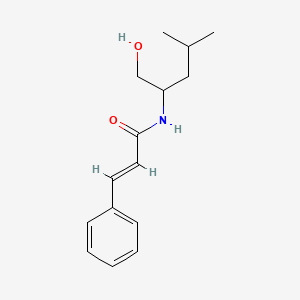
3-(Aminomethyl)-5-methyloctanoic acid, (3S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-0299685 is a small molecule drug initially developed by Pfizer Inc. It functions as a blocker of the voltage-gated calcium channel alpha2/delta subunit 1 (CACNA2D1). This compound has been investigated for its potential therapeutic applications in treating various conditions, including cardiovascular diseases, urogenital diseases, and other disorders .
Preparation Methods
The synthesis of PD-0299685 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds . Industrial production methods for PD-0299685 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
PD-0299685 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the function of voltage-gated calcium channels.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It may have applications in the development of new therapeutic agents targeting calcium channels.
Mechanism of Action
PD-0299685 exerts its effects by blocking the voltage-gated calcium channel alpha2/delta subunit 1 (CACNA2D1). This inhibition reduces calcium influx into cells, which can modulate various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The molecular targets and pathways involved include the modulation of calcium signaling pathways, which play a critical role in various physiological and pathological processes .
Comparison with Similar Compounds
PD-0299685 is unique in its specific targeting of the CACNA2D1 subunit of voltage-gated calcium channels. Similar compounds include:
Gabapentin: Another alpha2/delta ligand used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, it is used to treat neuropathic pain and generalized anxiety disorder.
Tanezumab: A monoclonal antibody targeting nerve growth factor, used for pain management.
Properties
CAS No. |
313651-33-1 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
KKXFMWXZXDUYBF-BDAKNGLRSA-N |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)CN |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



